molecular formula C14H19NO2 B5520764 N-cyclopentyl-2-(2-methoxyphenyl)acetamide

N-cyclopentyl-2-(2-methoxyphenyl)acetamide

Cat. No.: B5520764
M. Wt: 233.31 g/mol
InChI Key: MQENSWQZMGKFCI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.141578849 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Bioactivation

Studies have highlighted the metabolic pathways and bioactivation of structurally related compounds, offering insights into the biotransformation processes that N-cyclopentyl-2-(2-methoxyphenyl)acetamide might undergo in biological systems. For instance, the metabolism of acetaminophen reveals the formation of various metabolites through conjugation and oxidation processes, potentially mirroring the metabolic fate of related acetamide derivatives in human and animal models (Mrochek et al., 1974). Moreover, the conversion of acetaminophen to bioactive metabolites in the nervous system suggests a pathway for drug action and interaction within biological systems, which might be relevant for understanding the action mechanisms of similar compounds (Högestätt et al., 2005).

Mechanism of Action

Research on acetaminophen and related compounds has elucidated their mechanisms of action, including the inhibition of cyclooxygenase enzymes and interactions with the endocannabinoid system, which might offer clues to the pharmacological activities of this compound (Botting, 2000). These findings are critical for developing therapeutic applications and understanding the safety profile of new compounds.

Environmental Impact and Degradation

The environmental fate of pharmaceutical compounds, including their degradation and transformation in soil and water, is essential for assessing their ecological impact. Studies on acetaminophen have shown its degradation pathways and the formation of potentially bioactive intermediates, which could inform environmental risk assessments of related acetamide derivatives (Li, Ye, & Gan, 2014).

Synthetic Applications and Green Chemistry

Research on the synthesis and application of N-acetylated compounds, such as the chemoselective acetylation of aminophenols, showcases the relevance of acetamide derivatives in pharmaceutical synthesis and highlights the potential of using green chemistry principles for the synthesis of compounds like this compound (Magadum & Yadav, 2018).

Safety and Hazards

Without specific safety data for “N-cyclopentyl-2-(2-methoxyphenyl)acetamide”, general precautions should be taken when handling it, including avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research on “N-cyclopentyl-2-(2-methoxyphenyl)acetamide” could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and safety profile .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-2-6-11(13)10-14(16)15-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENSWQZMGKFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.